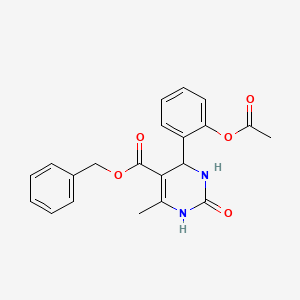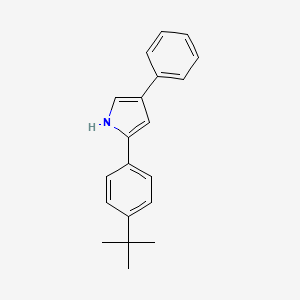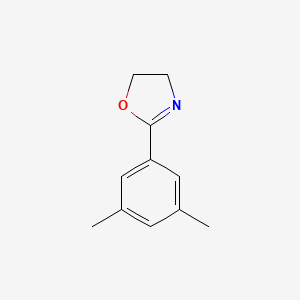
2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,5-dimethylbenzaldehyde and an appropriate amine in the presence of an acid catalyst can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring .
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethylphenyl)-1,3-benzoxazole
- 2-(3,5-Dimethylphenyl)pyrrolidine
- 2-(3,5-Dimethylphenyl)thiazole
Uniqueness
Compared to similar compounds, 2-(3,5-Dimethylphenyl)-4,5-dihydro-1,3-oxazole exhibits unique chemical properties due to the presence of the oxazole ring.
Propiedades
Número CAS |
686753-00-4 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H13NO/c1-8-5-9(2)7-10(6-8)11-12-3-4-13-11/h5-7H,3-4H2,1-2H3 |
Clave InChI |
VHIWYCUMPDFPOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=NCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




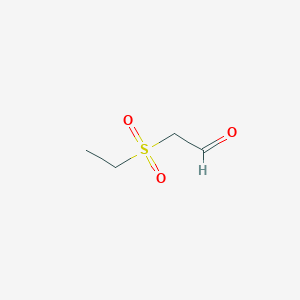
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
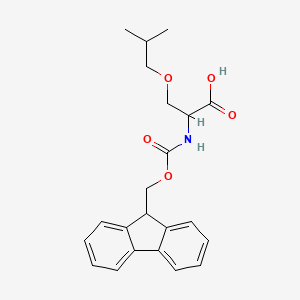

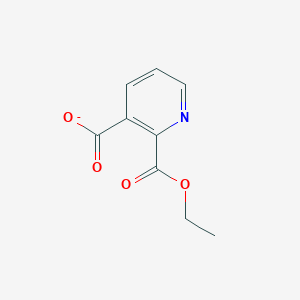
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
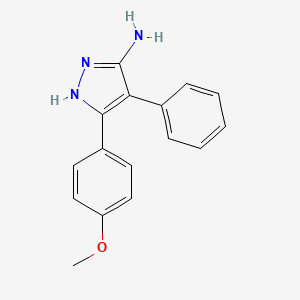
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
